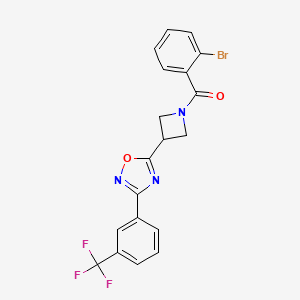
(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an intriguing molecule that has sparked interest in various scientific fields due to its complex structure and potential applications. It contains several functional groups, including a bromophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and an azetidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves the following steps:
Formation of the oxadiazole ring: : This involves cyclization reactions that create the 1,2,4-oxadiazole ring.
Introduction of the bromophenyl group: : This step involves aromatic bromination reactions, often using brominating agents like N-bromosuccinimide.
Formation of the azetidine ring: : This step typically requires azetidine derivatives and involves nucleophilic substitution reactions.
Final coupling reaction: : This step involves the coupling of the different molecular fragments to form the final compound, often using catalysts to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, these synthesis steps are optimized for higher yields and cost-efficiency. Methods such as continuous flow synthesis may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: : Reduction reactions can occur at the oxadiazole ring under suitable conditions.
Substitution: : Both the bromophenyl and trifluoromethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, such as hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Conditions vary based on the type of substitution but can include solvents like dichloromethane and catalysts like palladium.
Major Products
Oxidation Products: : Typically involve the addition of oxygen atoms to the aromatic rings or the oxadiazole ring.
Reduction Products: : May involve the reduction of the oxadiazole ring to form amines.
Substitution Products: : Vary depending on the substitution but generally involve the replacement of bromine or trifluoromethyl groups.
Scientific Research Applications
(2-Bromophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules. It is studied for its reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigated for its biological activity, including potential as an antimicrobial or antifungal agent due to its structural complexity.
Medicine: : Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to the presence of the oxadiazole ring, which is known for its pharmacological properties.
Industry: : Utilized in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and other proteins that interact with the functional groups present in the compound.
Pathways Involved: : The exact pathways depend on the application but can include inhibition of enzymatic activity, modulation of receptor function, and disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanone: : Similar structure with slight differences in substitution, affecting its reactivity and applications.
(2-Bromophenyl)(3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Similar structural framework but different substituents, which impact its chemical and biological properties.
Uniqueness
Is there a particular aspect you're more interested in?
Properties
IUPAC Name |
(2-bromophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLQRCMIVSIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
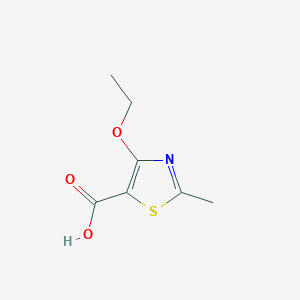
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)
![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)
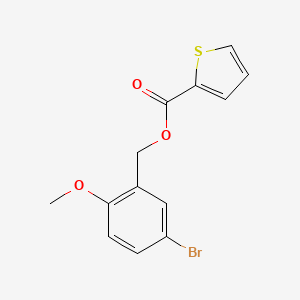
![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)
![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2754591.png)
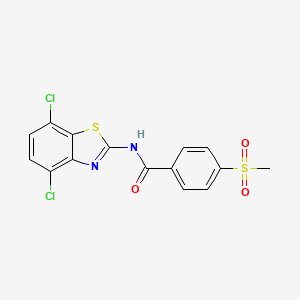
![N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2754594.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2754597.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2754598.png)
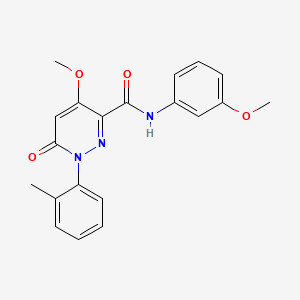
![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2754601.png)
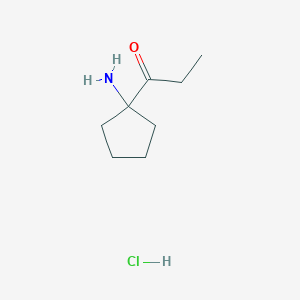
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)
